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molecular formula C19H23NO B8555465 1-Benzyl-4-(3-methylphenyl)-4-piperidinol

1-Benzyl-4-(3-methylphenyl)-4-piperidinol

Cat. No. B8555465
M. Wt: 281.4 g/mol
InChI Key: QFFVUVNTDUIAQB-UHFFFAOYSA-N
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Patent
US07521449B2

Procedure details

This compound is prepared according to the procedure described in step A of Preparation 8.3, starting with 3.4 g of magnesium in 15 ml of THF, a solution of 20 g of 1-bromo-3-methylbenzene in 100 ml of THF and a solution of 22.13 g of 1-benzyl-4-piperidone in 100 ml of THF. 26.54 g of the expected product are obtained.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
22.13 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[CH:4]=1.[CH2:10]([N:17]1[CH2:22][CH2:21][C:20](=[O:23])[CH2:19][CH2:18]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C1COCC1>[CH2:10]([N:17]1[CH2:22][CH2:21][C:20]([C:3]2[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[CH:4]=2)([OH:23])[CH2:19][CH2:18]1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)C
Step Three
Name
Quantity
22.13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared
CUSTOM
Type
CUSTOM
Details
described in step A of Preparation 8.3

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)C1=CC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.54 g
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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